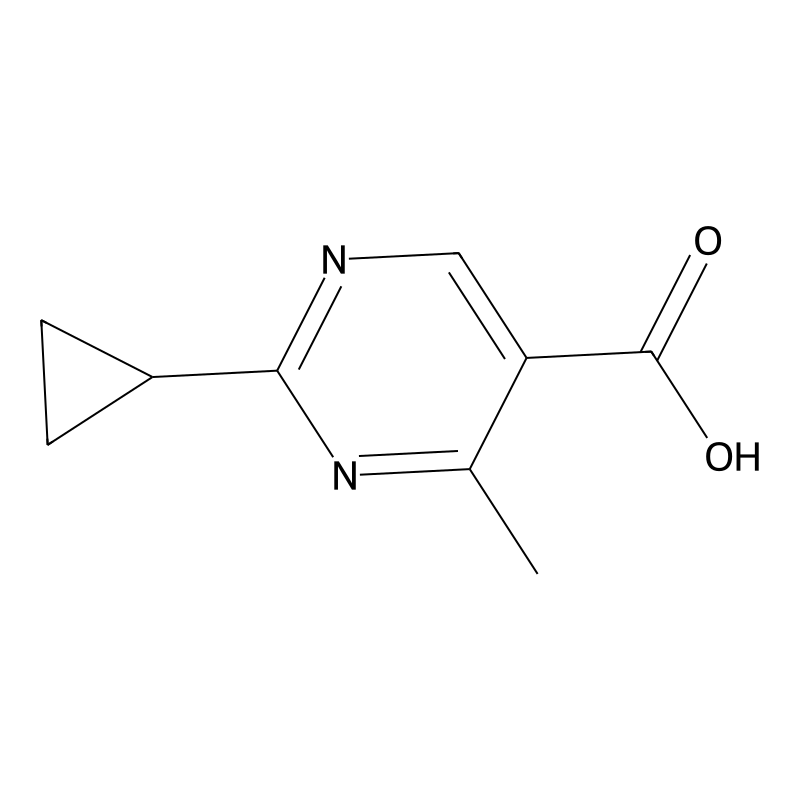2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-Inflammatory Agents
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrimidines, including “2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring structure. Its molecular formula is C9H10N2O2, and it has a molecular weight of approximately 178.19 grams per mole. This compound features a cyclopropyl group and a carboxylic acid functional group, which contribute to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can be attributed to its functional groups, which allow it to participate in several types of reactions:
- Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
- Reduction: The pyrimidine ring may undergo reduction, yielding different products, typically facilitated by catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution: The compound can engage in nucleophilic substitution reactions at the pyrimidine ring, particularly with nucleophiles like amines or thiols in the presence of bases such as sodium hydride.
These reactions enable the synthesis of various derivatives, expanding the compound's utility in chemical synthesis.
Research indicates that 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid exhibits significant biological activity. It has been investigated for its potential as a biochemical probe and therapeutic agent. The compound's structural features allow it to interact with specific molecular targets, such as enzymes and receptors, potentially modulating various biological pathways. This activity may position it as a candidate for further pharmacological studies aimed at treating diseases.
The synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. One notable approach is the reaction of 2-cyclopropyl-4-methylpyrimidine with a carboxylating agent like carbon dioxide in the presence of a base. This reaction often occurs in organic solvents such as dimethylformamide at elevated temperatures to facilitate the formation of the carboxylic acid group.
In industrial settings, large-scale production may utilize optimized reaction conditions for enhanced yields and purity, employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid has several applications across different scientific disciplines:
- Chemistry: It serves as a building block in the synthesis of more complex molecules.
- Biology: The compound is explored for its potential use as a biochemical probe in various biological assays.
- Medicine: Research is ongoing into its therapeutic potential for treating various diseases.
- Industry: It is utilized in developing new materials and chemical processes.
Interaction studies involving 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid focus on its binding affinity to various biological targets. Preliminary research suggests that it may interact with certain enzymes involved in metabolic pathways, potentially inhibiting bacterial growth. Understanding these interactions is crucial for optimizing its efficacy as an antimicrobial agent and elucidating its mechanism of action.
Several compounds share structural similarities with 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, each exhibiting unique properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclopropyl-4-methylpyrimidine | C9H10N2 | Lacks carboxylic acid group; different reactivity profile |
| 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid | C9H10N2O2 | Similar structure but differs in position of functional groups |
| 4-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | Lacks cyclopropyl substitution; primarily used in pharmaceuticals |
| 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid | C9H10N2O2S | Contains mercapto group; potential antimicrobial activity |
The uniqueness of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activities not present in these similar compounds .








